molecular formula C18H13F6N3O2 B2776726 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole CAS No. 400079-89-2

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole

Cat. No.: B2776726
CAS No.: 400079-89-2
M. Wt: 417.311
InChI Key: ZVBHHDFVFKOEHD-UHFFFAOYSA-N
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Description

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with phenyl and trifluoroethoxy groups. The presence of trifluoroethoxy groups imparts significant lipophilicity and stability to the molecule, making it an interesting candidate for various scientific studies.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes and proteins, influencing their function and activity

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. It can also influence its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole typically involves a multistep reaction sequence. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzaldehyde with phenylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of an acid catalyst to form the triazole ring.

    Substitution: The final step involves the substitution of the triazole ring with a phenyl group using a suitable reagent such as phenylboronic acid under palladium-catalyzed conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has been investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound has shown promise as a potential therapeutic agent, with research exploring its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Its stability and lipophilicity make it suitable for use in industrial applications, such as in the formulation of specialty chemicals and coatings.

Comparison with Similar Compounds

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6N3O2/c19-17(20,21)9-28-13-6-7-15(29-10-18(22,23)24)14(8-13)16-25-11-26-27(16)12-4-2-1-3-5-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBHHDFVFKOEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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